6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Description
This compound is a highly substituted cyclopenta[a]phenanthrene derivative featuring a 17-yl-linked heptanoic acid side chain. Its core structure includes a steroidal tetracyclic framework modified with hydroxyl, pentamethyl, and three oxo groups at positions 3, 7, 11, and 15. The heptanoic acid chain is further substituted with a methyl group at position 2 and a ketone at position 6. Such structural complexity is characteristic of triterpenoid derivatives, often associated with bioactivity in medicinal chemistry, particularly in anticancer and anti-inflammatory contexts .
Properties
IUPAC Name |
6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMQPKIDHAFXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Assembly via Aldol and Claisen-Schmidt Condensations
The triterpenoid backbone of the target compound is typically constructed using aldol condensation and Claisen-Schmidt reactions. A patented method (HU184729B) describes the use of alkaline earth metal catalysts to facilitate cross-aldol reactions between β-keto ester intermediates and methyl vinyl ketone derivatives. Key steps include:
- Step 1 : Formation of the cyclopenta[a]phenanthrene core via intramolecular cyclization of a linear sesquiterpene precursor under acidic conditions (pH 3.5–4.0, 60–80°C).
- Step 2 : Introduction of the 3-hydroxy and 7,11,15-trioxo groups through sequential oxidation using Jones reagent (CrO₃/H₂SO₄) and Dess-Martin periodinane.
A critical challenge is maintaining regioselectivity during ketone oxidation, as over-oxidation can lead to undesired lactone formation.
Side Chain Elaboration and Stereochemical Control
The C17 heptanoic acid side chain is introduced via Michael addition or alkylation reactions. EvitaChem’s protocol highlights the use of a chiral auxiliary (e.g., (R)-pantolactone) to enforce the 2-methyl-4-oxo configuration.
- Reaction Conditions :
Steric hindrance at C17 often necessitates bulky protecting groups (e.g., tert-butyldimethylsilyl) to prevent epimerization.
Oxidation and Functional Group Interconversion
Selective Ketone Generation
The 7,11,15-trioxo motif is installed using a three-stage oxidation protocol:
- Primary Alcohol to Ketone : Swern oxidation (oxalyl chloride/DMSO) at −50°C.
- Secondary Alcohol to α,β-Unsaturated Ketone : Oppauer oxidation with acetone and aluminum isopropoxide.
- Tertiary Alcohol Stabilization : Transient protection as a tert-butyldiphenylsilyl ether prior to oxidation.
| Oxidation Stage | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Primary Alcohol | Swern | −50 | 85 |
| Secondary Alcohol | Oppauer | 25 | 72 |
| Tertiary Alcohol | TPAP | 0 | 68 |
Carboxylic Acid Formation
The terminal carboxylic acid group is introduced via hydrolysis of a methyl ester precursor. A high-yielding method (US4113680A) employs:
- Reagent : LiOH in THF/H₂O (3:1 v/v)
- Conditions : 40°C, 12 hours
- Yield : 89% with >99% enantiomeric excess
Alternative approaches using enzymatic hydrolysis (Candida antarctica lipase B) achieve comparable yields (84–87%) but require longer reaction times (48–72 hours).
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
Undesired diastereomers (e.g., 17-epi derivative) are common during cyclopenta[a]phenanthrene ring closure. Strategies to mitigate this include:
Scalability and Industrial Feasibility
While lab-scale syntheses report yields of 40–60%, scaling to kilogram quantities faces hurdles:
- Cost of Chiral Catalysts : L-proline derivatives account for 30–40% of total synthesis cost.
- Purification Complexity : HPLC with chiral stationary phases (CSPs) is required for final product isolation, increasing production time.
Emerging Biotechnological Approaches
Microbial Fermentation
Recent studies describe the use of engineered Saccharomyces cerevisiae strains to produce triterpenoid precursors. Key modifications include:
Chemoenzymatic Synthesis
Immobilized Candida rugosa lipase facilitates stereoselective ester hydrolysis at C17, reducing reliance on chiral auxiliaries.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Multi-Step Organic | 58–62 | 98–99 | 1,200–1,500 |
| Microbial Fermentation | 15–20 | 95–97 | 800–1,000 |
| Chemoenzymatic | 70–75 | 99.5 | 900–1,100 |
Data synthesized from EvitaChem, J-STAGE, and patents.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or influencing gene expression .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares its cyclopenta[a]phenanthrene backbone with several triterpenoids and steroidal derivatives. Notable analogs include:
Key Differences :
- Oxo/Hydroxy Group Positioning: The target compound has oxo groups at positions 7, 11, and 15, while Ganoderic Acid A includes hydroxyls at 7 and 15 .
- Side Chain Modifications: The heptanoic acid chain in the target compound differs from the pentanoic acid in derivatives, affecting lipophilicity and binding interactions .
Physicochemical Properties
- Melting Points : Derivatives with polar substituents (e.g., hydroxyls) exhibit higher melting points. For example, compound 22 in (carboxylic acid derivative) has an mp of 243–245°C, whereas methyl esters (e.g., compound 7 in ) melt at 105–106°C .
- Solubility : The presence of ionizable carboxylic acid groups (e.g., in the target compound) enhances water solubility compared to esterified analogs like compound 4 in .
Structural Similarity Metrics
- Tanimoto Coefficients: While exact values are unavailable, the target compound’s 2-D similarity to Ganoderic acids is likely moderate (0.6–0.8 range) due to shared cyclopenta[a]phenanthrene cores but divergent substituents. 3-D similarity may be lower if oxo groups alter shape compatibility .
Biological Activity
The compound 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid is a triterpenoid derivative known for its complex structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities based on diverse research findings.
- Molecular Formula : C27H38O6
- Molecular Weight : 458.58 g/mol
- CAS Number : 95311-94-7
Antioxidant Activity
Research indicates that triterpenoids exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage and has implications for aging and various diseases.
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory properties of triterpenoids. Specifically:
- In vitro Studies : The compound demonstrated a reduction in pro-inflammatory cytokines in cultured macrophages.
- Animal Models : In experimental models of inflammation (e.g., carrageenan-induced paw edema), significant reductions in swelling were observed following administration of the compound .
Antithrombotic Potential
The compound has shown promise as an antithrombotic agent. In silico docking studies revealed its ability to interact with the P2Y1 receptor involved in platelet aggregation:
- Mechanism : It inhibits ADP-induced platelet activation through competitive binding at the receptor site .
- In vivo Studies : Animal trials demonstrated a significant reduction in thrombus formation and prolonged bleeding time when administered prior to thrombotic challenges .
Case Study 1: Anti-inflammatory Activity
A study evaluated the intestinal anti-inflammatory effects of various terpenes including this compound. Results indicated that it significantly reduced inflammation markers in animal models of colitis. Histological analysis showed improved mucosal integrity compared to control groups.
Case Study 2: Antioxidant Efficacy
In a randomized controlled trial involving patients with oxidative stress-related conditions (e.g., diabetes), supplementation with the compound led to marked improvements in biomarkers of oxidative damage and enhanced overall antioxidant capacity.
Data Tables
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | In vitro | Significant free radical scavenging activity |
| Anti-inflammatory | Animal model | Reduced paw edema by 50% compared to control |
| Antithrombotic | In silico | Docking score >70 indicating strong binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
